molecular formula C17H14N2O4 B14480690 2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one CAS No. 64840-55-7

2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one

Cat. No.: B14480690
CAS No.: 64840-55-7
M. Wt: 310.30 g/mol
InChI Key: FFOHVVYDDIMUBB-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid or nitric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Hydroxy derivatives: Formed by the substitution of the methoxy group.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxyphenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]-5-nitroisoquinolin-1(2H)-one
  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one is unique due to the presence of both a methoxy group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

CAS No.

64840-55-7

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-nitroisoquinolin-1-one

InChI

InChI=1S/C17H14N2O4/c1-23-13-7-5-12(6-8-13)11-18-10-9-14-15(17(18)20)3-2-4-16(14)19(21)22/h2-10H,11H2,1H3

InChI Key

FFOHVVYDDIMUBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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